Choline-D13 chloride
Description
Fundamental Principles of Isotope Labeling for Metabolic and Mechanistic Studies
Isotope labeling is a technique that intentionally introduces isotopes into molecules to serve as unique markers or tracers. creative-proteomics.com This allows researchers to track the behavior, metabolism, and distribution of these labeled substances within biological systems, chemical reactions, or environmental samples. creative-proteomics.com The fundamental principle rests on the chemical equivalence of isotopes; they share identical electronic configurations and reactivity, meaning a labeled molecule like ¹³C-glucose behaves almost identically to its unlabeled ¹²C-glucose counterpart in biochemical reactions. metwarebio.com However, they are physically distinguishable by analytical instruments. metwarebio.com
The core of the technique involves several key steps:
Selection of Tracer: The choice of the stable isotope (e.g., ²H, ¹³C, ¹⁵N) and the specific molecule to be labeled depends on the metabolic pathway under investigation. mdpi.com
Introduction into the System: The labeled compound is introduced into the biological system, which can range from cell cultures to animal models or human subjects. metwarebio.comresearchgate.net The system then metabolizes the labeled substrate.
Tracing and Detection: As the organism processes the labeled substrate, the isotope gets incorporated into various downstream metabolites. numberanalytics.com Analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) are then used to detect and quantify the labeled products. wikipedia.orgnumberanalytics.com MS detects the mass difference between the labeled and unlabeled molecules, while NMR can detect atoms with different gyromagnetic ratios. wikipedia.org
Metabolic Flux Analysis (MFA): The data obtained from tracing is often used for Metabolic Flux Analysis (MFA), a quantitative method used to determine the rate at which metabolites flow through a metabolic network. creative-proteomics.com By measuring the degree of isotopic enrichment in different metabolites over time, researchers can map metabolic pathways and quantify the flux, or rate, of reactions. creative-proteomics.comnumberanalytics.com
One crucial application is isotope dilution mass spectrometry (IDMS). This method involves adding a known quantity of a stable isotope-labeled version of the target analyte (like Choline-D13 chloride) to a sample as an internal standard. numberanalytics.comqmx.com By comparing the signal of the labeled standard to the naturally occurring unlabeled analyte, researchers can achieve highly accurate and precise quantification of the analyte's concentration in the sample. numberanalytics.comresearchgate.net
| Common Stable Isotopes in Biochemical Research | Typical Application Areas |
| Deuterium (B1214612) (²H or D) | Tracing metabolic pathways, studying drug metabolism, NMR spectroscopy. mdpi.commetwarebio.com |
| Carbon-13 (¹³C) | Metabolic flux analysis (e.g., glycolysis, TCA cycle), breath tests. creative-proteomics.comresearchgate.net |
| Nitrogen-15 (¹⁵N) | Amino acid and protein metabolism, nucleotide biosynthesis. mdpi.commetwarebio.com |
| Oxygen-18 (¹⁸O) | Studying enzymatic reactions, water metabolism. metwarebio.comnumberanalytics.com |
Historical Evolution of Choline (B1196258) Research and its Intersection with Isotopic Applications
The story of choline began in 1849 when it was first isolated from pig bile by Adolph Strecker. biocrates.com Its chemical structure was elucidated by Adolf von Baeyer in 1867, who confirmed that other contemporaneously discovered substances were, in fact, the same molecule. biocrates.com Choline's role as a nutrient began to emerge in the 1930s when studies showed it could prevent the development of fatty liver in animals. biocrates.com It is now recognized as an essential nutrient for humans, serving as a precursor for the neurotransmitter acetylcholine (B1216132), cell membrane phospholipids (B1166683) like phosphatidylcholine, and the methyl donor betaine (B1666868). wikipedia.orgnih.gov
The use of isotopes as tracers in biological research predates the full understanding of choline's nutritional importance. The concept was pioneered in the 1930s by Rudolf Schoenheimer, who used deuterium (²H) to study fatty acid metabolism, launching a new era in biochemistry. cambridge.org His work demonstrated that body constituents are in a constant state of flux, or "dynamic state," a revolutionary concept at the time. cambridge.org
The intersection of these two fields—choline research and isotopic tracing—has led to profound discoveries. Stable isotopes have become critical for studying choline metabolism in vivo. mdpi.com For instance, researchers use deuterium-labeled choline (such as d9-choline) to trace its absorption, distribution, and conversion into metabolites like betaine and phosphatidylcholine in human subjects, including during pregnancy. nih.govnih.gov These studies have revealed how choline metabolism is altered in different physiological states and the critical role it plays in fetal development. mdpi.comnih.gov
More recently, highly deuterated forms of choline, such as Choline-D13, have been developed for specialized applications. These compounds are used as internal standards in mass spectrometry for the precise quantification of choline and its metabolites in biological samples like plasma and tissue. researchgate.netnih.govresearchgate.net Furthermore, deuterated choline is being explored in advanced imaging techniques like Deuterium Metabolic Imaging (DMI), a non-radioactive MRI-based method to visualize metabolic activity in real-time, particularly for cancer characterization. researchgate.netbiorxiv.orgmdpi.com This modern application builds directly on the historical foundations laid by pioneers like Schoenheimer, demonstrating the enduring power of isotope tracing in advancing our understanding of nutrition and disease.
| Key Milestones in Choline and Isotope Research | Description | Year |
| Choline Isolation | Adolph Strecker first isolates choline from pig bile. biocrates.com | 1849 |
| Choline Structure Elucidation | Adolf von Baeyer determines the chemical structure of choline. biocrates.com | 1867 |
| First Isotopic Tracer Study | Rudolf Schoenheimer uses deuterium to trace fatty acid metabolism. cambridge.org | 1935 |
| Choline as a Nutrient | Choline is found to prevent fatty liver in animal models. biocrates.com | 1930s |
| Modern Tracer Applications | Use of deuterated choline (e.g., d9-choline) in human metabolic studies becomes more common. nih.govnih.gov | 2000s-Present |
| Advanced Imaging | Deuterated choline is used in Deuterium Metabolic Imaging (DMI) for cancer research. researchgate.netmdpi.com | 2010s-Present |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H14ClNO |
|---|---|
Molecular Weight |
152.70 g/mol |
IUPAC Name |
(1,1,2,2-tetradeuterio-2-hydroxyethyl)-tris(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D2,5D2; |
InChI Key |
SGMZJAMFUVOLNK-TYBPHYHNSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])O.[Cl-] |
Canonical SMILES |
C[N+](C)(C)CCO.[Cl-] |
Origin of Product |
United States |
Choline D13 Chloride: a Deuterium Labeled Research Tool in Mechanistic Biology
Rationale for Deuterium (B1214612) Labeling within Choline (B1196258) Research Paradigms
The choice of a stable isotope for labeling is critical in designing metabolic tracer experiments. Deuterium (²H) offers a unique set of properties that make it particularly advantageous for tracking the metabolism of molecules like choline.
Comparative Advantages of Deuterium Over Other Stable Isotopes (e.g., Carbon-13) in Specific Research Contexts
While both deuterium (²H) and Carbon-13 (¹³C) are common stable isotopes used in metabolic research, they have distinct properties that make them suitable for different experimental goals. frontiersin.org The primary advantage of deuterium stems from the significant mass difference relative to its lighter counterpart, protium (B1232500) (¹H).
Low Natural Abundance: Deuterium has a very low natural abundance (approximately 0.015%), meaning biological systems have a virtually "silent" or zero background for ²H signals. mdpi.commdpi.com This creates an extremely high signal-to-noise ratio when a deuterated tracer like Choline-D13 is introduced, allowing for sensitive detection of the compound and its metabolites. biorxiv.org
Significant Kinetic Isotope Effect (KIE): The 100% mass increase from hydrogen to deuterium can significantly slow down reactions that involve the breaking of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.gov This pronounced kinetic isotope effect (KIE) is a powerful tool in itself, enabling researchers to identify rate-limiting steps in metabolic pathways and probe reaction mechanisms. mdpi.com In contrast, the KIE for ¹³C is generally small and often negligible due to the modest mass increase from ¹²C. nih.gov
Magnetic Resonance Properties: In the context of magnetic resonance imaging and spectroscopy, deuterium's properties allow for efficient signal acquisition. mdpi.com Although less sensitive than proton (¹H) NMR, deuterium's short relaxation times permit the use of rapid radiofrequency pulses without signal saturation, which is advantageous for dynamic in vivo studies, a technique known as Deuterium Metabolic Imaging (DMI). mdpi.com
Multi-Tracer Studies: The distinct mass of deuterium allows it to be used in conjunction with other stable isotopes, like ¹³C, in multi-tracer experiments to simultaneously investigate different metabolic pathways. mdpi.comfrontiersin.org
| Feature | Deuterium (²H) Labeling | Carbon-13 (¹³C) Labeling | Research Context Application |
| Relative Mass Change | ~100% (¹H → ²H) | ~8% (¹²C → ¹³C) | Probing reaction mechanisms via KIE. mdpi.comnih.gov |
| Natural Abundance | ~0.015% | ~1.1% | High-sensitivity tracer studies with low background. mdpi.com |
| Kinetic Isotope Effect (KIE) | Significant | Generally small | Identifying rate-limiting steps in pathways. mdpi.comnih.gov |
| Primary Analytical Method | ²H NMR, Mass Spectrometry | ¹³C NMR, Mass Spectrometry | In vivo metabolic imaging (DMI), mechanistic studies. mdpi.comfrontiersin.org |
| NMR Sensitivity | Low | Low (but higher than ²H) | ¹H-[¹³C] indirect detection offers high sensitivity. frontiersin.org |
Considerations for Minimizing Kinetic Isotope Effects in Tracer Experimentation
The significant kinetic isotope effect (KIE) associated with deuterium, while useful for mechanistic studies, can also be a confounding factor in tracer experiments designed to measure metabolic flux. nih.gov When a C-D bond is broken in a rate-determining step, the observed metabolic rate of the deuterated substrate will be slower than its non-deuterated counterpart. wikipedia.org
Researchers must account for this effect to accurately interpret quantitative metabolic data. Strategies and considerations include:
Strategic Labeling: The position of the deuterium label is critical. Secondary KIEs, where the C-D bond is not directly broken but is adjacent to the reaction center, are generally much smaller than primary KIEs. wikipedia.orgcdnsciencepub.com By placing labels on atoms not directly involved in bond-breaking events of the pathway of interest, the KIE's impact on flux measurements can be reduced.
Parallel Control Experiments: Performing parallel experiments with the non-labeled (protio) substrate under identical conditions allows for a direct comparison of metabolic rates and a quantitative assessment of the KIE. cdnsciencepub.com
Isotopic Steady State: In some experimental designs, allowing the system to reach an isotopic steady state can reduce potential differences in labeling patterns that might be induced by KIEs. nih.gov
Mathematical Modeling: For quantitative flux analysis, knowledge of the KIE is required for the accurate modeling of metabolic rates. nih.gov The KIE may need to be experimentally determined and incorporated into the metabolic models to correct for the slower reaction rates of the deuterated tracer.
Awareness of Inverse KIEs: In some cases, an inverse KIE (kH/kD < 1) can occur, where the deuterated compound reacts faster. This can happen in reactions involving a pre-equilibrium step, where the deuterated intermediate is more stable. wikipedia.org
Methodological Considerations for Choline-D13 Chloride Preparation and Quality Control in Research
The reliability of data from studies using this compound is fundamentally dependent on the purity and precise characterization of the labeled compound.
Synthesis and Purification Techniques for Research-Grade this compound Purity
The synthesis of this compound requires the use of deuterated starting materials. While specific industrial synthesis routes are often proprietary, a common chemical approach involves the reaction of fully deuterated precursors. For instance, a plausible synthesis route would involve the reaction of perdeuterated trimethylamine (B31210) (N(CD₃)₃) with a deuterated two-carbon building block, such as deuterated ethylene (B1197577) oxide (C₂D₄O) or 2-chloroethanol-d₄ (ClCD₂CD₂OH), followed by conversion to the chloride salt.
Achieving research-grade purity, often specified as 98-99 atom % D, necessitates rigorous purification. Standard organic chemistry purification techniques are employed, including:
Recrystallization: To remove chemical impurities.
Chromatography: Techniques like ion-exchange or column chromatography are used to separate the final product from unreacted starting materials and side products.
Lyophilization (Freeze-Drying): To obtain a dry, stable solid product free of solvents.
Analytical Validation and Quality Control of Deuterium Incorporation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)
Confirming the successful synthesis and purity of this compound is a critical quality control step that relies on multiple analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for this purpose.
²H NMR: High-resolution deuterium NMR is used to directly detect the deuterium signals and confirm their location within the molecule. biorxiv.orgfrontiersin.org In studies of choline metabolism, ²H NMR can identify and distinguish the signals of the labeled choline from its metabolites, such as phosphocholine (B91661) and glycerophosphocholine, in tissue extracts. biorxiv.orgfrontiersin.orgnih.gov Parameters like the residual quadrupole coupling constant can provide information about the mobility and environment of the choline headgroup in membranes. nih.govnih.gov
¹³C NMR: A sophisticated method for quantifying the degree of deuteration at specific sites involves ¹³C NMR. researchgate.net The presence of an adjacent deuterium atom causes a small, measurable upfield shift in the ¹³C resonance signal (an isotope shift). By decoupling both ¹H and ²H nuclei, the signals for the different isotopologues (molecules differing only in their isotopic composition) can be resolved and integrated to precisely quantify the level of deuterium incorporation at each carbon position. researchgate.net
¹H NMR: Quantitative ¹H NMR can be used to measure any residual proton signals against an internal standard, thereby determining the isotopic purity by measuring the absence of the light isotope. researchgate.net
| Analytical Technique | Purpose in Quality Control of this compound |
| Mass Spectrometry (MS) | Confirms the overall molecular weight shift, verifying the total number of incorporated deuterium atoms. researchgate.net |
| Proton (¹H) NMR | Quantifies isotopic purity by measuring the near-absence of residual proton signals. researchgate.net |
| Deuterium (²H) NMR | Directly detects and confirms the chemical environment of the deuterium nuclei. Used to identify labeled metabolites. biorxiv.orgfrontiersin.org |
| Carbon-13 (¹³C) NMR | Precisely quantifies site-specific deuterium incorporation by measuring deuterium-induced isotope shifts on carbon signals. researchgate.net |
| Infrared (IR) Spectroscopy | Confirms the presence of C-D bonds (which vibrate at a lower frequency than C-H bonds) and the overall functional group structure. |
Advanced Analytical Methodologies Employing Choline D13 Chloride
Mass Spectrometry-Based Approaches for Choline-D13 Chloride and Metabolite Analysis
Mass spectrometry (MS) is a cornerstone for the analysis of isotopically labeled compounds due to its high sensitivity and specificity. When coupled with chromatographic separation, it provides robust platforms for identifying and quantifying this compound and its downstream metabolites.
Application of Isotope Dilution Mass Spectrometry for Quantitative Metabolite Profiling
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification of metabolites. nih.gov This technique involves adding a known amount of an isotopically labeled standard—in this case, this compound—to a sample. The labeled standard is chemically identical to the endogenous analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.
By measuring the ratio of the signal intensity of the endogenous (natural abundance) analyte to the isotopically labeled internal standard, precise quantification can be achieved, correcting for any sample loss during preparation and variations in instrument response. nih.govresearchgate.net This approach is crucial for determining the exact concentrations of choline (B1196258) and its key metabolites in various biological matrices like plasma, liver, and brain tissue. nih.gov A new method using liquid chromatography/electrospray ionization-isotope dilution mass spectrometry (LC/ESI-IDMS) allows for the direct analysis of choline compounds without the need for the extensive derivatization steps required by older gas chromatography-based methods. nih.gov
| Metabolite | Biological Role | Principle of IDMS Quantification |
|---|---|---|
| Betaine (B1666868) | Methyl donor in the methionine cycle | Ratio of endogenous betaine to a deuterated betaine standard is measured for accurate concentration determination. |
| Phosphocholine (B91661) | Precursor for phosphatidylcholine synthesis | Quantified by comparing its MS signal to that of a known concentration of an isotope-labeled phosphocholine standard. |
| Phosphatidylcholine | Major component of cell membranes | Analysis of the intact lipid or its hydrolyzed components against labeled internal standards provides concentration data. nih.gov |
| Sphingomyelin | Component of cell membranes, particularly in the myelin sheath | Quantified using LC/ESI-IDMS by comparing the natural analyte to its corresponding stable isotope-labeled internal standard. nih.gov |
| Acetylcholine (B1216132) | Neurotransmitter | Requires highly sensitive methods; its concentration is determined by the ratio to its deuterated analogue. nih.gov |
Utilization of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Tracing Choline Flux
Tracing the metabolic flux of choline—the rate at which it is converted through various metabolic pathways—is essential for understanding its dynamic role in health and disease. The use of this compound as a tracer, coupled with LC-MS and GC-MS, enables researchers to follow the journey of the deuterium (B1214612) label as it is incorporated into various downstream metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing polar, non-volatile choline metabolites. nih.govlcms.cz Hydrophilic Interaction Liquid Chromatography (HILIC) is a common separation technique used because it effectively retains small, polar compounds like choline and acetylcholine, which are not well-retained on standard reversed-phase columns. lcms.czthermofisher.com When combined with tandem mass spectrometry (MS/MS), this method offers high sensitivity and specificity for tracking the appearance of the D13 label in metabolites over time. mdpi.comnih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) has also been used for choline metabolite analysis. While often requiring chemical derivatization to make the analytes volatile, GC-MS can provide excellent chromatographic resolution and sensitive detection. nih.gov Isotope tracing studies using GC-MS can reveal the labeling patterns in metabolites, which provides valuable information for metabolic flux analysis. nih.gov
| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
|---|---|---|
| Typical Analytes | Choline, Acetylcholine, Betaine, Phosphocholine, Glycerophosphocholine | Derivatized forms of Choline and its smaller metabolites |
| Sample Preparation | Often involves simple protein precipitation and extraction. nih.gov | Requires derivatization to increase volatility and thermal stability. |
| Separation Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) is common. lcms.czresearchgate.net | Capillary gas chromatography with various stationary phases. |
| Ionization Source | Electrospray Ionization (ESI) is most frequently used. nih.gov | Electron Ionization (EI) or Chemical Ionization (CI). |
| Advantages | High sensitivity for polar compounds, no derivatization needed. nih.gov | High chromatographic efficiency, established spectral libraries. |
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive analytical technique that provides detailed structural and dynamic information about molecules. The use of this compound enhances the utility of NMR for metabolic studies by introducing a specific nucleus (deuterium) that can be monitored directly.
Deuterium NMR (2H NMR) for Direct Tracing of Choline Fate in Complex Systems
Deuterium (²H) NMR is a powerful method for directly observing the metabolic fate of deuterated compounds in vivo. mdpi.com Since the natural abundance of deuterium is very low, the ²H NMR spectrum of a biological system is typically dominated by the signal from water (HOD). mdpi.com When a deuterated tracer like this compound is introduced, new signals appear in the spectrum corresponding to the tracer and its metabolic products. mdpi.comnih.gov
This technique has been successfully used to monitor the uptake and metabolism of deuterated choline in living cells and even in whole organisms. nih.govnih.gov For example, researchers have used ²H NMR to observe the incorporation of deuterated choline into phospholipids (B1166683) within cell membranes and to track its conversion to metabolites like betaine in tumor cells. mdpi.comnih.govnih.gov The ability to acquire spectra non-invasively over time makes ²H NMR ideal for dynamic studies of choline metabolism in response to various stimuli or disease states. mdpi.com
Integration with Proton (1H) and Carbon-13 (13C) NMR for Comprehensive Metabolic Dynamics
While ²H NMR is excellent for direct tracing, integrating it with other NMR techniques provides a more complete picture of metabolic activity.
Proton (¹H) NMR provides a quantitative overview of the most abundant metabolites in a sample, such as total choline, creatine, and various amino acids. nih.gov By comparing ¹H NMR data with ²H NMR data from a this compound tracing experiment, researchers can determine the proportion of a metabolite pool that has been newly synthesized from the administered tracer.
Carbon-13 (¹³C) NMR , often used with ¹³C-labeled tracers, offers complementary information on metabolic pathways. nih.gov Multinuclear NMR studies that combine ²H, ¹³C, and even ³¹P NMR can provide a highly detailed and dynamic view of choline metabolism, including its roles in energy metabolism, membrane synthesis, and neurotransmission. nih.gov For instance, ³¹P NMR can monitor phosphorus-containing metabolites like phosphocholine, while ¹³C NMR can trace the carbon backbone of choline as it moves through different pathways. nih.gov
| NMR Technique | Primary Information Obtained | Contribution to Understanding Metabolic Dynamics |
|---|---|---|
| Deuterium (²H) NMR | Direct detection and quantification of the D13-labeled tracer and its immediate metabolites. nih.gov | Provides a clear and specific view of the flux through choline-specific pathways. mdpi.com |
| Proton (¹H) NMR | Provides concentrations of total (labeled and unlabeled) metabolite pools. nih.gov | Offers context by showing how the labeled metabolites contribute to the overall metabolic profile. |
| Carbon-13 (¹³C) NMR | Traces the carbon skeleton through metabolic networks (when using ¹³C tracers). nih.gov | Reveals pathway interconnectivity and can identify unexpected metabolic routes. nih.gov |
Specialized Spectroscopic and Scattering Techniques
Beyond mass spectrometry and NMR, other specialized spectroscopic techniques can provide further insights into the structural and interactive properties of this compound. Vibrational spectroscopy methods, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are sensitive to the molecular vibrations of chemical bonds. nih.gov
The substitution of hydrogen with deuterium in this compound results in a significant shift of the C-D bond stretching and bending frequencies to lower wavenumbers compared to the corresponding C-H vibrations. This isotopic shift provides a distinct spectral window, free from interference from the abundant C-H signals in biological samples. This allows vibrational spectroscopy to be used to study the local environment and interactions of the deuterated choline molecule. For example, changes in the C-D vibrational bands could indicate interactions with proteins or lipids within a cell membrane. These techniques have been employed to investigate the complex intermolecular hydrogen bonding interactions in choline chloride-based systems. nih.govescholarship.org
Quasielastic Neutron Scattering (QENS) for Elucidating Dynamics in Model Systems (e.g., Deep Eutectic Solvents)
Quasielastic neutron scattering (QENS) is a powerful technique for investigating diffusive and rotational motions of molecules on a timescale of picoseconds to nanoseconds. In the study of deep eutectic solvents (DESs), which are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), understanding the dynamics of the individual components is crucial to unraveling their unique properties. The use of this compound is particularly advantageous in QENS studies of choline-based DESs.
The large incoherent scattering cross-section of hydrogen makes it a dominant contributor to the QENS signal. By selectively deuterating the choline cation, its contribution to the incoherent scattering signal is significantly reduced. This isotopic substitution allows researchers to effectively "mask" the signal from the choline cation and focus on the dynamics of the protonated HBD, or vice-versa if a deuterated HBD is used with protonated choline chloride.
Research on choline chloride-based DESs has revealed complex dynamic behaviors. For instance, in a choline chloride-glycerol DES, QENS studies have shown that the components exhibit varying differential localized mobilities due to their different interaction strengths. rsc.org On the shorter timescales probed by QENS, it has been observed that the choline cation can diffuse faster than glycerol (B35011), despite its larger size. nih.gov This highlights the necessity of component-specific dynamic information to build a comprehensive understanding of these systems.
The strategic use of this compound, in conjunction with protonated or deuterated HBDs, enables the separation of the dynamic contributions of each component to the total QENS signal. This approach provides detailed insights into the translational and rotational diffusion coefficients of the choline cation, residence times for localized motions, and the geometry of these motions. This level of detail is critical for validating molecular dynamics simulations and for correlating macroscopic properties like viscosity and conductivity with the underlying microscopic dynamics.
| Deep Eutectic Solvent (DES) | Component | Self-Diffusion Coefficient (m²/s) | Technique |
|---|---|---|---|
| Choline chloride/Malonic acid | Choline cation | ~10⁻¹⁰ - 10⁻¹³ | PFG-NMR rsc.org |
| Choline chloride/Malonic acid | Malonic acid | ~10⁻¹⁰ - 10⁻¹³ | PFG-NMR rsc.org |
| Choline chloride/Glycerol | Choline cation | Faster than glycerol on short timescales | QENS nih.gov |
Vibrational Spectroscopy (e.g., FTIR, Raman) for Conformational and Interaction Studies
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the molecular structure, conformation, and intermolecular interactions within a system. In the context of choline chloride-based systems, these techniques are particularly sensitive to the formation of hydrogen bonds, which are fundamental to the properties of DESs.
The use of this compound in vibrational spectroscopy offers distinct advantages. The C-D (carbon-deuterium) stretching and bending vibrations occur at lower frequencies compared to the corresponding C-H vibrations due to the heavier mass of deuterium. This isotopic shift moves the vibrational bands of the choline cation to a less congested region of the spectrum, often referred to as the "silent region" (typically 1800-2800 cm⁻¹), where fewer vibrational modes from other components of the system appear. This spectral separation allows for a more straightforward identification and analysis of the choline cation's vibrational modes.
One of the key areas of investigation is the conformational state of the choline cation, specifically the gauche and trans conformations of the O-C-C-N+ backbone. Raman spectroscopy has been instrumental in identifying conformation-sensitive bands. For the gauche conformer, the symmetric stretching vibration of the C-N bonds of the quaternary ammonium (B1175870) group appears around 720 cm⁻¹. nih.gov In the trans conformation, this band shifts to approximately 770 cm⁻¹. nih.gov By monitoring the position and intensity of these bands, researchers can deduce the predominant conformation of the choline cation in different environments.
FTIR spectroscopy is highly effective in probing hydrogen bonding interactions. The formation of a DES from choline chloride and an HBD leads to significant shifts in the vibrational bands associated with the groups involved in hydrogen bonding, such as the O-H and N-H stretching bands of the HBD and the choline cation. ua.ptmdpi.com For instance, the broad O-H stretching band in the FTIR spectrum of choline chloride shifts upon the formation of a DES, indicating strong hydrogen bonding between the hydroxyl group of choline and the chloride anion, as well as with the HBD. ua.ptnih.gov The use of this compound would result in a corresponding shift of the O-D stretching vibration, providing a clear marker for the involvement of the choline's hydroxyl group in the hydrogen-bonding network.
Recent studies have combined vibrational spectroscopy with computational methods like Density Functional Theory (DFT) to assign vibrational frequencies and to gain a deeper understanding of the interactions in choline chloride-based DESs. nih.govlatech.edu These studies have confirmed that the chloride anion plays a crucial role in forming strong hydrogen bonds with the HBD. The isotopic labeling with this compound would provide precise experimental data to validate and refine these computational models.
| Conformation (O-C-C-N⁺ backbone) | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Gauche | Symmetric C-N stretch | ~720 nih.gov |
| Trans | Symmetric C-N stretch | ~770 nih.gov |
Applications of Choline D13 Chloride in Dissecting Metabolic Pathway Dynamics
Elucidation of Choline (B1196258) Metabolism and Interconversion Pathways
Stable isotope labeling with compounds like Choline-D13 chloride enables researchers to meticulously map the metabolic fate of choline within a biological system. This method provides a dynamic view of how choline is processed, converted into other essential molecules, and ultimately catabolized.
Once introduced into a system, this compound enters the same metabolic pathways as its unlabeled counterpart. A primary catabolic route for choline is its oxidation in the mitochondria. This two-step process converts choline first to betaine (B1666868) aldehyde and then to betaine. Using deuterium-labeled choline, researchers can track the appearance of the deuterium (B1214612) label in the betaine pool, confirming and quantifying the activity of this oxidative pathway. nih.gov Untargeted analysis using liquid chromatography-high resolution mass spectrometry (LC-HRMS) can identify numerous labeled metabolites derived from the initial tracer, providing a comprehensive map of choline's catabolic fate. nih.gov For instance, studies have shown that in certain cancer cell lines, the formation of betaine from choline is particularly active, a phenomenon that can be clearly demonstrated and quantified through isotopic tracing. nih.gov
Choline is a crucial player in one-carbon metabolism, primarily through its metabolite, betaine. Betaine is a potent methyl donor, transferring one of its methyl groups to homocysteine to form methionine, a critical amino acid and precursor to the universal methyl donor S-adenosylmethionine (SAM).
By using this compound, where the methyl groups are labeled with deuterium, scientists can trace the flow of these labeled methyl groups. When a D9-choline tracer (with three deuterium atoms on each of the three methyl groups) is used, the transfer of a single labeled methyl group from D9-betaine to homocysteine results in the formation of D3-methionine. This labeled methionine can then be used in various methylation reactions, including the synthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (B1630911) (PE). The detection of D3- and D6-labeled PC species in cells fed with D9-choline provides direct evidence of choline's role as a methyl source for these pathways. nih.govresearchgate.net This technique allows for the differentiation and quantification of PC synthesized via the CDP-choline pathway versus the PE methylation pathway.
Table 1: Illustrative Data on Labeled Phosphatidylcholine (PC) Species Detected After D9-Choline Administration This table is based on findings described in scientific literature and serves as an example of experimental outcomes.
| Labeled Species Detected | Deuterium Atoms (D) | Pathway Indicated | Implication |
| D9-PC | 9 | CDP-Choline Pathway | Incorporation of the intact D9-choline headgroup. |
| D3-PC | 3 | PE Methylation Pathway | Donation of one D3-methyl group from choline-derived betaine. |
| D6-PC | 6 | PE Methylation Pathway | Donation of two D3-methyl groups from choline-derived betaine. |
Research on Phospholipid Metabolism and Cellular Membrane Dynamics
Choline is an indispensable structural component of cellular membranes, primarily as the headgroup for phosphatidylcholine (PC), the most abundant phospholipid in most eukaryotic cells. nih.gov Isotopic tracers like this compound are invaluable for studying the lifecycle of these crucial membrane lipids.
The rate at which PC is synthesized and turned over is critical for cell growth, division, and membrane maintenance. nih.gov By introducing a pulse of this compound into a cell culture or organism, researchers can monitor the rate at which the labeled choline is incorporated into the PC pool. Mass spectrometry can distinguish between the pre-existing, unlabeled PC and the newly synthesized, deuterium-labeled PC. scienceopen.comresearchgate.net By taking samples at various time points, it is possible to calculate the fractional synthesis rate and turnover of specific PC molecular species. nih.gov This provides a dynamic measure of membrane metabolism, which can be altered in various physiological and pathological states, such as cancer. For example, studies using deuterium-labeled choline have revealed significant reductions in PC production rates in models of hepatocellular carcinoma.
Beyond just quantifying synthesis rates, this compound allows for the visualization and localization of newly synthesized phospholipids (B1166683). Techniques like stimulated Raman scattering (SRS) microscopy can be combined with the use of deuterated choline to image the distribution of choline-containing metabolites in living cells with high spatial resolution. nih.govrsc.org This method reveals where and how labeled choline is incorporated into the membrane structures of different organelles, such as the endoplasmic reticulum, Golgi apparatus, and the plasma membrane. nih.gov Studies have visualized the incorporation of deuterated choline not only into the cell body but also into the neurites of primary neurons, demonstrating its importance in neuronal membrane maintenance. nih.govrsc.org This approach provides a direct view of membrane dynamics and the trafficking of phospholipids within the cell, offering insights into the structural roles of choline metabolism. nih.gov
Table 2: Example Research Findings on Phosphatidylcholine (PC) Synthesis Rates Using Deuterated Choline Tracing This table presents hypothetical data illustrating how findings might be reported in studies comparing different cell types.
| Cell Type | Condition | Fractional Synthesis Rate of PC (% per hour) | Key Finding |
| Normal Hepatocytes | Control | 1.5% | Baseline rate of PC synthesis. |
| Hepatocellular Carcinoma Cells | Control | 0.8% | Demonstrates a significant reduction in PC synthesis flux in cancer cells. |
| Primary Neurons | Growth Medium | 1.2% | Active membrane synthesis and turnover in neuronal structures. |
| Cancer Cells | CHDH Silenced | 1.6% | Indicates that inhibiting choline oxidation to betaine does not impact PC synthesis via the CDP-choline pathway. |
Investigations into Neurotransmitter Biosynthesis and Regulatory Mechanisms
In the nervous system, choline's role extends beyond structural functions to being a direct precursor for the essential neurotransmitter acetylcholine (B1216132) (ACh). nih.govnih.gov The synthesis of ACh is a single-step reaction catalyzed by the enzyme choline acetyltransferase (ChAT), which combines choline with acetyl coenzyme A. nih.gov The availability of choline in the nerve ending is a rate-limiting factor for ACh synthesis. nih.gov
Using this compound as a tracer allows researchers to track the synthesis and release of ACh in cholinergic neurons. iaea.orgnih.gov By supplying labeled choline to neuronal preparations, scientists can measure the rate of formation of D13-labeled acetylcholine using mass spectrometry. This provides a precise measure of neurotransmitter synthesis under various conditions. Such studies can elucidate how factors like neuronal activity, precursor availability, and the efficacy of choline transporters regulate the production of acetylcholine. caldic.com Furthermore, this isotopic labeling approach can be used to investigate the sources of choline for ACh synthesis, determining the relative contributions of choline taken up from the extracellular space versus choline derived from the breakdown of membrane phospholipids like phosphatidylcholine. iaea.orgnih.gov
Analysis of Acetylcholine Biosynthesis and Pool Dynamics in Neural Systems
Acetylcholine, a critical neurotransmitter, is synthesized from choline and acetyl-coenzyme A in a reaction catalyzed by the enzyme choline acetyltransferase. The availability of choline is a rate-limiting step in this process. this compound serves as an invaluable tracer for studying the biosynthesis and turnover of acetylcholine in neural tissues.
By introducing this compound into a biological system, researchers can monitor its incorporation into the acetylcholine pool using techniques like mass spectrometry. thermofisher.comnih.govnih.gov This allows for the direct measurement of the rate of acetylcholine synthesis and the dynamics of its storage and release from presynaptic terminals. Such studies provide insights into how neuronal activity and various pathological conditions affect cholinergic neurotransmission.
Research utilizing deuterated choline has helped to quantify the contribution of dietary choline to the acetylcholine pool in the brain. These tracer studies can differentiate between choline that is newly transported into the brain and choline that is recycled from the breakdown of phosphatidylcholine within the neural membranes. nih.govnih.gov This distinction is crucial for understanding the homeostatic mechanisms that maintain acetylcholine levels for proper neuronal function.
| Parameter | Methodology | Key Findings | Reference |
|---|---|---|---|
| Acetylcholine Synthesis Rate | Mass spectrometry-based detection of D13-acetylcholine | Allows for direct quantification of new acetylcholine synthesis. | thermofisher.comnih.govnih.gov |
| Choline Source Contribution | Tracing D13-choline from dietary sources versus membrane recycling | Differentiates the origin of choline utilized for acetylcholine synthesis. | nih.govnih.gov |
Role of Choline in Neural Membrane Lipid Homeostasis and Function
Choline is a fundamental component of phosphatidylcholine (PC), the most abundant phospholipid in cellular membranes, including those in the nervous system. nih.gov The synthesis of PC occurs primarily through the cytidine (B196190) diphosphate (B83284) (CDP)-choline pathway. wikipedia.org this compound is instrumental in tracing the flux of choline into PC, providing a quantitative measure of membrane phospholipid synthesis and turnover.
Stable isotope tracing with D9-choline (a common form of Choline-D13) has revealed that the CDP-choline pathway and the phosphatidylethanolamine N-methyltransferase (PEMT) pathway produce distinct molecular species of PC. nih.gov The CDP-choline pathway, traced by D9-choline, tends to synthesize PC with more saturated and monounsaturated fatty acids. researchgate.net In contrast, the PEMT pathway, which can be indirectly studied in relation to choline metabolism, is associated with the synthesis of PC containing polyunsaturated fatty acids. This distinction is vital for understanding how different synthetic routes contribute to the specific lipid composition of neural membranes, which in turn influences their fluidity, signaling functions, and the activity of membrane-bound proteins.
| Pathway | Tracer | Primary PC Species Synthesized | Reference |
|---|---|---|---|
| CDP-Choline Pathway | Choline-D13 (D9-Choline) | Saturated and monounsaturated fatty acid-containing PC | nih.govresearchgate.net |
| PEMT Pathway | (Indirectly studied with choline tracers) | Polyunsaturated fatty acid-containing PC | nih.gov |
Contributions to Energy Metabolism and Related Biochemical Pathways
While not a direct substrate for energy production, choline metabolism is intricately linked to cellular energy homeostasis. nih.gov Studies in animal models have shown that choline deficiency can lead to a hypermetabolic state. nih.gov this compound can be used to investigate the indirect influence of choline on energy flux by tracing its metabolic fate and its impact on related pathways.
Mechanistic Studies on Choline's Influence on Cellular Energy Flux
Choline's role in one-carbon metabolism, as a precursor to the methyl donor betaine, has implications for cellular energy expenditure. nih.gov By donating a methyl group for the remethylation of homocysteine to methionine, choline metabolism supports the synthesis of S-adenosylmethionine (SAM), a universal methyl donor involved in numerous cellular processes that require energy. mdpi.com The use of this compound allows researchers to quantify the flux of choline through the betaine pathway and its contribution to the methionine cycle, thereby providing insights into the energetic demands of these methylation reactions.
Interplay between Choline Metabolism and One-Carbon Metabolism
One-carbon metabolism is a network of interconnected pathways that are essential for the synthesis of nucleotides, amino acids, and for methylation reactions. Choline metabolism is a key component of this network. mdpi.com
Choline's Involvement in the Methionine Cycle and Folate Pathways
Choline, after being oxidized to betaine, provides an alternative route for the remethylation of homocysteine to methionine, a reaction catalyzed by betaine-homocysteine S-methyltransferase (BHMT). mdpi.com This pathway is particularly important when folate levels are low. This compound has been instrumental in human studies to investigate the dynamic relationship between choline and folate metabolism.
Studies using D9-choline have shown that individuals with a common genetic variant in the methylenetetrahydrofolate reductase (MTHFR) gene (C677T), which impairs folate metabolism, exhibit a greater reliance on the choline pathway for homocysteine remethylation. nih.gov These studies demonstrated that in folate-compromised individuals with the MTHFR 677TT genotype, there is a higher isotopic enrichment of choline metabolites, indicating an increased flux of choline towards betaine production to compensate for the reduced folate-dependent methylation. nih.gov
The use of deuterated choline as a tracer has provided direct evidence in humans that choline itself is a source of methyl groups for various metabolic processes, highlighting the fungible nature of methyl donors from choline and folate pathways. nih.govresearchgate.net
| Metabolic Condition | Tracer Used | Key Research Finding | Reference |
|---|---|---|---|
| Folate Compromise (MTHFR 677TT genotype) | D9-Choline | Increased utilization of choline as a methyl donor. | nih.gov |
| Normal Folate Status | D9-Choline | Demonstrates the contribution of choline to the one-carbon pool. | nih.govresearchgate.net |
Research on Choline's Impact on Amino Acid Utilization and Recombination
The intricate relationship between choline metabolism and amino acid pathways is a subject of ongoing scientific investigation. Choline's role extends beyond its function as a precursor for phospholipids and the neurotransmitter acetylcholine; it is a key participant in one-carbon metabolism, a network of interconnected pathways essential for the synthesis and interconversion of amino acids. mdpi.commdpi.com The use of stable isotope-labeled compounds, such as this compound, provides a powerful methodology for tracing the metabolic fate of choline and quantifying its influence on the dynamics of amino acid pools. nih.gov
Choline's primary influence on amino acid metabolism is exerted through its oxidized metabolite, betaine. youtube.comyoutube.com In the liver, betaine serves as a critical methyl donor for the remethylation of homocysteine to form the essential amino acid methionine. mdpi.comnih.gov This reaction, catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT), directly links the availability of choline to the methionine cycle. nih.govnih.gov By providing a methyl group, choline, via betaine, not only regenerates methionine but also influences the availability of S-adenosylmethionine (SAM), the universal methyl donor for numerous biochemical reactions. mdpi.comyoutube.com
Furthermore, the metabolic cascade of choline can impact other amino acids. The degradation of betaine proceeds through dimethylglycine and sarcosine, ultimately contributing to the cellular pool of glycine (B1666218). nih.govresearchgate.net This highlights a direct pathway for the recombination of choline's constituent parts into new amino acid structures.
Clinical research has provided direct evidence of choline's ability to alter the balance of amino acids in circulation. A notable study investigated the effects of long-term choline supplementation on plasma amino acid concentrations in children with cystic fibrosis and pancreatic insufficiency. nih.govnih.gov The findings demonstrated that increased choline intake led to significant shifts in the profiles of several amino acids, underscoring its systemic impact on amino acid utilization. nih.govnih.govresearchgate.net
The research revealed that after 12 months of supplementation, there was a statistically significant increase in the concentration of glycine in the plasma of the choline-supplemented group compared to the placebo group. nih.gov Conversely, the study observed a significant decrease in the concentrations of threonine, histidine, and valine. nih.gov The total concentration of branched-chain amino acids (BCAAs) was also found to be lower. nih.gov These findings suggest that an increased availability of choline can modulate amino acid homeostasis, potentially by altering their utilization in various metabolic pathways. While the study did not find a significant alteration in methionine or homocysteine levels, the changes in other amino acids provide clear evidence of choline's broader influence. nih.govnih.gov
The detailed changes in plasma amino acid concentrations from this study are summarized in the table below.
| Amino Acid | Effect of Choline Supplementation | Significance (P-value) |
|---|---|---|
| Glycine | Increased | P < .05 |
| Threonine | Decreased | P < .05 |
| Histidine | Decreased | P < .05 |
| Valine | Decreased | P < .05 |
| Total Branched-Chain Amino Acids (BCAAs) | Decreased | P < .05 |
| Methionine | No Significant Change | - |
| Homocysteine | No Significant Change | - |
These findings collectively illustrate that choline availability is a significant factor in regulating amino acid metabolism. The use of stable isotope tracers like this compound in metabolic flux analysis allows researchers to dissect these complex interactions, revealing how choline contributes to the synthesis, degradation, and recombination of amino acids, thereby maintaining metabolic balance. nih.govnih.gov
Investigations into Cellular and Molecular Mechanisms Using Choline D13 Chloride
Mechanistic Studies in In Vitro Cellular Models
In vitro cell cultures provide a controlled environment to investigate the specific roles of choline (B1196258) at the cellular level. The use of Choline-D13 chloride in these models allows for detailed quantitative analysis of its metabolic fate.
Quantitative Analysis of Cellular Uptake and Intracellular Distribution of this compound
The initial and rate-limiting step in choline metabolism is its transport across the cell membrane. Studies using labeled choline, including deuterated and radiolabeled analogs, have been fundamental in characterizing the kinetics of this process. The uptake is mediated by specific choline transporters and can be saturated. nih.govmdpi.com In human placental cell lines (BeWo and JEG-3), the uptake of labeled choline was found to be a saturable process with Michaelis-Menten constants (Kt) of 108 µM and 206 µM, respectively. nih.gov Similarly, in human neural stem cells, extracellular choline uptake was saturable, involving a single, high-affinity transport mechanism with a Km value of 11.3 µM. mdpi.com
Once inside the cell, this compound is distributed among various metabolic pools. High-resolution nuclear magnetic resonance (NMR) and mass spectrometry can distinguish the labeled choline from its downstream metabolites. For instance, in vitro experiments with RG2 glioma cells incubated with deuterated choline showed high uptake and rapid phosphorylation, indicating a swift entry into the biosynthetic pathway for phospholipids (B1166683). frontiersin.org The quantitative analysis of cell extracts reveals the intracellular concentrations of free Choline-D13 and its metabolites, such as D13-phosphocholine, providing a snapshot of the cell's metabolic state.
Table 1: Kinetic Parameters of Choline Uptake in Various Cell Lines Data derived from studies using labeled choline analogs to trace transport.
| Cell Line | Transporter Type | Km / Kt (µM) | Key Characteristics | Reference |
| BeWo (Placental) | Na+-independent | 108 | High-affinity uptake | nih.gov |
| JEG-3 (Placental) | Na+-independent | 206 | Saturable transport | nih.gov |
| hNSCs (Neural Stem Cells) | CTL1 | 11.3 | Na+-independent, pH-dependent | mdpi.com |
| RG2 (Glioma) | Not specified | - | High uptake, rapid phosphorylation | frontiersin.org |
Dissection of Choline's Role in Intracellular Signaling Pathways
This compound is instrumental in dissecting the flux through choline-dependent signaling and metabolic pathways. The primary fate of intracellular choline is phosphorylation by choline kinase to form phosphocholine (B91661), the first committed step in the Kennedy pathway for the synthesis of phosphatidylcholine (PC), a major component of cell membranes. researchgate.net By tracking the D13 label from choline to phosphocholine and then to phosphatidylcholine, researchers can quantify the rate of membrane biosynthesis.
Studies in cancer cells have shown that the choline metabolism is often reprogrammed. For example, rates of choline kinase activity were found to be 12- to 24-fold higher in epithelial ovarian cancer (EOC) cells compared to normal ovarian epithelial cells, leading to an accumulation of phosphocholine. researchgate.net Using this compound, such alterations can be precisely measured, linking metabolic shifts to oncogenic signaling. Furthermore, choline is a precursor for the synthesis of the neurotransmitter acetylcholine (B1216132) and the methyl donor betaine (B1666868). medchemexpress.comresearchgate.net Tracing the D13 label allows for the investigation of these pathways and their connection to one-carbon metabolism, which is crucial for DNA methylation and nucleotide synthesis. nih.gov
Subcellular Localization and Incorporation Analysis of this compound into Organelles
Understanding where choline and its metabolites are located within the cell is crucial to understanding their function. Choline transporters have distinct subcellular localizations. Choline transporter-like protein 1 (CTL1) is primarily found in the plasma membrane, where it mediates the initial uptake of extracellular choline. mdpi.comresearchgate.net In contrast, CTL2 has been localized to the inner mitochondrial membrane, suggesting a role in transporting choline into the mitochondrial matrix for oxidation. mdpi.comresearchgate.net Recently, another mitochondrial carrier, SLC25A48, was identified as essential for importing choline into mitochondria, where it is metabolized to produce betaine, a key player in one-carbon metabolism. nih.gov
The incorporation of Choline-D13 into the phospholipids of organelle membranes can be analyzed using advanced mass spectrometry techniques coupled with subcellular fractionation. This allows for the measurement of de novo synthesis of D13-labeled phosphatidylcholine in specific organelles like the endoplasmic reticulum and mitochondria. This approach can reveal how different organelles maintain their membrane composition and how this process is affected by various stimuli or in disease states. For instance, analysis of membrane-bound choline acetyltransferase (ChAT) has shown its association with the plasma membrane, but not with synaptic vesicles in Drosophila head homogenates, clarifying its role in acetylcholine synthesis at the nerve terminal. nih.gov
Table 2: Subcellular Localization and Function of Key Choline-Related Proteins
| Protein | Subcellular Location | Function | Reference |
| CTL1 | Plasma Membrane | Uptake of extracellular choline | mdpi.comresearchgate.net |
| CTL2 | Mitochondrial Membrane | Transport of choline into mitochondria | mdpi.comresearchgate.net |
| SLC25A48 | Inner Mitochondrial Membrane | Mitochondrial choline import for betaine synthesis | nih.gov |
| ChAT | Plasma Membrane (in Drosophila) | Synthesis of acetylcholine | nih.gov |
Research Employing Ex Vivo Tissue Preparations
Ex vivo tissue preparations, such as perfused organs and tissue slices, bridge the gap between in vitro cell models and in vivo studies. These systems maintain the tissue architecture and cellular heterogeneity, allowing for the study of metabolic processes in a more physiologically relevant context. diva-portal.orgnih.gov
Perfusion Studies for Organ-Specific Metabolic Flux Assessment
In ex vivo organ perfusion, an isolated organ is maintained in a viable state by circulating an oxygenated, nutrient-rich physiological solution through its vasculature. nih.govnih.gov The addition of this compound to the perfusate allows for the assessment of organ-specific choline metabolism under controlled conditions. By sampling the perfusate over time and analyzing the tissue at the end of the experiment, researchers can quantify the uptake of the labeled choline and its conversion into various metabolites.
This technique is particularly valuable for studying the metabolic functions of the liver. nih.gov For example, a perfused human liver model can be used to trace the incorporation of Choline-D13 into phosphatidylcholine for secretion as part of very low-density lipoproteins (VLDL) or its secretion into bile. protaratx.com This provides direct quantitative data on hepatic lipid and choline metabolism, which is often dysregulated in liver diseases. Similarly, perfusion of other organs like the heart or skeletal muscle can reveal how these tissues utilize choline under different physiological states, such as during ischemia-reperfusion. nih.govnih.gov
Table 3: Parameters Measurable in Ex Vivo Organ Perfusion with this compound
| Parameter | Measurement | Significance |
| Uptake Rate | Disappearance of Choline-D13 from perfusate | Measures organ's capacity for choline transport |
| Metabolite Production | Appearance of D13-labeled metabolites (e.g., phosphocholine, betaine) in tissue and perfusate | Quantifies flux through specific metabolic pathways |
| VLDL Secretion | D13-phosphatidylcholine in secreted lipoproteins (liver) | Assesses hepatic lipid export function |
| Bile Production | D13-phosphatidylcholine in secreted bile (liver) | Investigates biliary lipid secretion |
| Tissue Incorporation | D13-labeled lipids and metabolites in tissue homogenates | Determines the ultimate fate and storage of choline within the organ |
Tissue Slice Incubation for Localized Metabolic and Biosynthetic Analysis
Tissue slice incubation is a complementary ex vivo technique where thin slices of a specific tissue are kept viable in an oxygenated incubation medium. diva-portal.orgpsu.ac.th This method is less technically demanding than organ perfusion and allows for multiple simultaneous experiments from a single tissue sample. By adding this compound to the incubation medium, researchers can study localized metabolic activities. nih.gov
Precision-cut liver slices, for instance, have been used extensively to study xenobiotic and intermediary metabolism. diva-portal.org When incubated with this compound, these slices can be used to measure the rates of phosphatidylcholine and betaine synthesis in a setting that preserves the liver's zonal architecture. This is important because metabolic pathways can be differentially active in various regions of the liver lobule. The technique is also applicable to other tissues, such as the brain, heart, and kidney, to analyze local biosynthesis and metabolic pathways without the influence of systemic circulation. psu.ac.thplos.org Analysis is typically performed by liquid chromatography-mass spectrometry (LC-MS/MS) on the tissue extracts after incubation. researchgate.net
Applications in Preclinical In Vivo Animal Models
The use of stable, isotopically labeled compounds has become an indispensable tool in preclinical research, allowing for the precise tracking of metabolic pathways without the complications of radioactivity. This compound, a deuterated form of choline chloride, serves as a powerful tracer in in vivo animal models to investigate the complex dynamics of choline metabolism.
Stable isotope labeling in animal models provides valuable insights into metabolic processes relevant to human diseases. otsuka.co.jp By incorporating deuterated choline into the diet or administering it directly, researchers can trace its journey through various physiological systems. Choline is an essential nutrient critical for liver function, muscle health, and brain development in animals. pangoo.biz Its metabolism is intricate, involving conversion into key metabolites such as phosphocholine, phosphatidylcholine, betaine, and acetylcholine. plos.orgwikipedia.org
In animal studies, particularly in dairy cows, stable isotope-labeled internal standards, including deuterated forms of choline and its metabolites, are used to quantify these compounds in plasma and milk. plos.org This allows for a detailed characterization of how choline is absorbed, distributed, and utilized during different physiological states like lactation. plos.org For instance, studies have tracked the flux of choline metabolites across gastrointestinal tissues in vivo. scispace.com
The kinetics of choline transport and metabolism have been compared in different cell types, such as in primary cultures of human mammary epithelial cells versus breast cancer cells, revealing significantly higher transport rates in cancerous cells. researchgate.net This highlights the utility of tracer kinetics in understanding disease-related metabolic reprogramming. The development of new imaging biomarkers, such as ¹⁵N-Choline-d13, further enhances the ability to monitor these processes dynamically in vivo. researchgate.net Similarly, methods have been developed to trace choline phospholipid synthesis and turnover directly in mouse tissues, offering high-resolution visualization of these metabolic activities. nih.gov
In vivo tracing studies using labeled itaconate, another metabolite, have demonstrated rapid elimination from plasma and catabolism in the liver and kidneys, revealing new aspects of its metabolic pathway. biorxiv.org Such studies provide a framework for how this compound can be used to uncover the turnover rates and degradation pathways of choline and its derivatives in whole-animal systems.
Table 1: Choline Metabolites Quantified in Animal Studies Using Isotope Tracing This table is interactive. You can sort and filter the data.
| Metabolite | Role in Choline Pathway | Analytical Method | Animal Model |
|---|---|---|---|
| Free Choline | Precursor for all choline derivatives | LC-MS/MS | Dairy Cow, Rodents |
| Phosphocholine | Intermediate in the CDP-choline pathway | LC-MS/MS | Dairy Cow, Rodents |
| Phosphatidylcholine | Major membrane phospholipid | LC-MS/MS | Dairy Cow, Rodents |
| Betaine | Osmoprotectant and methyl donor | LC-MS/MS | Dairy Cow, Rodents |
| Acetylcholine | Neurotransmitter | LC-MS/MS | Dairy Cow |
| Sphingomyelin | Membrane phospholipid | LC-MS/MS | Dairy Cow |
| Glycerophosphocholine | Phospholipid breakdown product | LC-MS/MS | Dairy Cow |
Longitudinal Studies of Metabolic Adaptations and Perturbations in Animal Models
Longitudinal studies using this compound are crucial for understanding how metabolic systems adapt over time, especially in response to physiological stress, dietary changes, or disease progression. Pregnancy, for example, places a significant demand on maternal choline stores, necessitating metabolic adaptations. nih.gov While direct longitudinal studies in animal models using this compound were not prominently found in the search results, studies in humans using other deuterated choline isotopes (e.g., methyl-d9-choline) demonstrate the principle. These studies reveal how pregnancy alters choline partitioning, favoring phosphatidylcholine synthesis to meet the demands of fetal development. nih.gov
Animal models are frequently used to study conditions of metabolic perturbation. For example, the methionine- and choline-deficient (MCD) diet is a common model to induce nonalcoholic steatohepatitis (NASH) in rodents. nih.gov Choline deprivation in this model impairs the secretion of very-low-density lipoprotein (VLDL) and alters mitochondrial membrane integrity, leading to liver injury that mimics human NASH histology. nih.gov Introducing this compound into such models would allow for precise, long-term tracking of how choline metabolism is rerouted in a diseased state and how it responds to therapeutic interventions.
Furthermore, studies on maternally separated adolescent rats have shown that choline chloride administration can alleviate cognitive deficits and anxiety-like behaviors, suggesting a role for choline in mitigating the long-term effects of early life stress. nih.gov Using this compound in such a longitudinal study could elucidate the specific metabolic pathways in the brain that are modulated by choline supplementation over the developmental period.
Table 2: Examples of Metabolic Perturbations Studied in Animal Models Relevant to Choline Metabolism This table is interactive. You can sort and filter the data.
| Model | Animal | Metabolic Perturbation | Potential Application for Choline-D13 Tracing |
|---|---|---|---|
| Methionine-Choline Deficient (MCD) Diet | Rodents | Induces Nonalcoholic Steatohepatitis (NASH) nih.gov | Tracing hepatic choline flux and phospholipid synthesis over disease progression. |
| Maternal Separation | Rats | Induces cognitive and synaptic plasticity impairments nih.gov | Longitudinal tracking of choline metabolism in the brain in response to stress. |
| Lactation | Dairy Cows | High metabolic demand for milk production plos.org | Monitoring the adaptation of choline partitioning between maternal needs and milk synthesis. |
| Portal Hypertension | Rats | Splanchnic arterial vasodilation bwge.be | Investigating changes in choline metabolite distribution in cirrhotic models. |
Elucidation of Intermolecular Interactions and Structural Dynamics
Beyond its use as a metabolic tracer, the isotopic substitution in this compound provides a unique lens for examining molecular-level interactions and dynamics. The difference in mass and nuclear spin properties between deuterium (B1214612) and hydrogen allows for sophisticated biophysical analyses.
Choline chloride is a key component of deep eutectic solvents (DES), which are mixtures of substances that have a much lower melting point than the individual components. rsc.orgmdpi.com These solvents are being explored as "designer solvents" and alternative green technology. rsc.orgmdpi.com The interactions between the choline cation and various anions are fundamental to the properties of these systems.
Isotopic editing, where specific parts of a molecular system are deuterated, is a powerful strategy for structural analysis. osti.gov Neutron diffraction with H/D isotopic substitution is a primary technique used to unravel the complex three-dimensional structure of choline-based systems. rsc.org
In studies of the deep eutectic solvent reline (a 1:2 mixture of choline chloride and urea), this technique revealed a comprehensive hydrogen bonding network. rsc.org It was found that all components, including the choline cation via its hydroxyl group, contribute significantly to this network, creating a radially layered structure. rsc.org Similarly, in choline chloride-glycerol mixtures, neutron diffraction combined with isotopic substitution showed that at the eutectic point, an extensive glycerol (B35011) hydrogen-bonding network persists. youtube.com However, at higher concentrations of choline chloride, this glycerol network is substantially disrupted. youtube.com
These analyses demonstrate that deuteration of the choline molecule, as in this compound, is critical for "isotopic editing," which allows researchers to effectively make certain components "visible" or "invisible" to neutron scattering. This provides an unparalleled level of detail on hydrogen bonding and the spatial arrangement of molecules, which are crucial for understanding the function of choline in biological membranes and as a substrate for enzymes. rsc.orgyoutube.com
Challenges and Future Directions in Choline D13 Chloride Research
Methodological Limitations and Strategies for Advancements
Methodological hurdles can impact the accuracy and interpretation of data derived from Choline-D13 chloride tracer studies. Addressing these limitations is crucial for advancing the field.
A primary challenge in studies using deuterium-labeled tracers is the potential for background deuterium (B1214612) incorporation from other sources, such as heavy water (D₂O) in the body's water pool. nih.gov This can artificially inflate the measured enrichment of the target molecule, confounding the results. Furthermore, contamination during sample preparation and analysis is a significant concern in mass spectrometry-based studies, which are highly sensitive. ufl.edunih.gov
Common sources of contamination include:
Polyethylene glycol (PEG): Found in detergents, laboratory wipes, and some plastics, PEG can suppress the signal of the analyte of interest. ufl.edunih.gov
Keratin: A common protein contaminant from skin and hair, often found in laboratory dust. ufl.edunih.gov
Plasticizers and Solvents: Phthalates from plastics and metal ions from solvents can form adducts with target molecules, complicating spectral analysis. nih.gov
Strategies to mitigate these issues involve rigorous laboratory practices, including the use of high-purity solvents, dedicated glassware, and clean working environments like laminar flow hoods. nih.govua.edusciex.com Methodologically, this includes running blank samples and using exclusion lists in mass spectrometry software to prevent the instrument from analyzing known contaminant masses. nih.gov
| Contaminant Source | Mitigation Strategy | Reference |
| Laboratory Detergents, Wipes | Avoid PEG-containing products; rinse glassware thoroughly with high-purity water and organic solvents. | ufl.edu |
| Dust, Skin, Hair | Work in a laminar flow hood; wear gloves and change them frequently. | ufl.edunih.gov |
| Plastics (e.g., tubes, parafilm) | Use low-bind tubes; avoid parafilm and squeeze bottles. | nih.govsciex.com |
| Solvents and Reagents | Use LC/MS-grade solvents and high-purity reagents; prepare mobile phases fresh. | ua.edusciex.com |
Achieving high sensitivity and specificity is essential for accurately quantifying the low concentrations of this compound and its metabolites typically found in biological samples. While liquid chromatography-mass spectrometry (LC/MS) is the standard, continuous advancements are pushing the boundaries of detection. researchgate.net
High-resolution mass spectrometry (HRMS) offers a significant advantage by providing precise mass measurements, which helps to unambiguously identify labeled compounds and distinguish them from isobaric interferences. researchgate.net Furthermore, techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) allow for the quantitative imaging of deuterated tracers within tissues and even single cells, providing unparalleled spatial resolution and revealing metabolic heterogeneity that would be missed in bulk tissue analyses. nih.gov
Electrochemical biosensors represent another frontier, offering potentially low-cost, rapid, and highly sensitive detection. nih.gov These sensors can be designed with biological recognition elements, such as the enzyme choline (B1196258) oxidase, to ensure high specificity for choline. nih.govnih.gov The integration of nanomaterials like carbon nanotubes and metal oxides can further amplify the sensor's signal, enhancing its sensitivity. nih.gov
Emerging Research Areas and Potential Applications of this compound
The evolution of analytical technologies and systems biology approaches is opening new avenues for this compound research, enabling a more comprehensive understanding of its metabolic roles.
Integrating this compound tracing with multi-omics platforms provides a powerful strategy for a systems-level view of metabolism. By combining stable isotope tracing with untargeted metabolomics and lipidomics, researchers can simultaneously measure the flux of choline through various pathways and observe the downstream effects on the broader metabolome and lipidome. nih.govneurolipidomics.com
This integrated approach can reveal how perturbations in choline metabolism—driven by diet, genetics, or disease—impact other interconnected pathways. nih.govnih.gov For instance, studies have used choline tracers alongside lipidomics to elucidate how specific enzymatic pathways contribute to the balance of key phospholipids (B1166683) like phosphatidylcholine and phosphatidylethanolamine (B1630911) in hepatocytes, offering insights into the mechanisms of liver disease. nih.govnih.gov Such studies can identify novel biomarkers and therapeutic targets by connecting metabolic flux to global molecular profiles. nih.gov
A significant future direction is the development of advanced analytical systems capable of analyzing this compound and its metabolites directly within complex biological matrices or in situ. This minimizes sample preparation artifacts and preserves the spatial context of metabolic processes. As mentioned, NanoSIMS is a key technology in this area, enabling the visualization of metabolic fate at the subcellular level. nih.gov
Future developments may involve coupling advanced separation techniques with novel mass spectrometry imaging methods. This could allow for the simultaneous mapping of this compound-derived lipids and other metabolites directly in tissue sections, providing a detailed spatial-metabolic map. Such technologies would be invaluable for understanding metabolic reprogramming in localized disease states, such as tumors, where different regions can exhibit distinct metabolic phenotypes. openmedscience.com
Theoretical Advancements in Isotope Tracer Kinetic Modeling
To translate raw isotope enrichment data into meaningful biological flux rates, sophisticated mathematical models are required. Isotope tracer kinetic modeling is used to describe the movement of the tracer through different metabolic pools or "compartments." researchgate.net
Advancements in this area focus on developing more complex and physiologically relevant models. Simple models may assume a single compartment, while more advanced multi-tissue compartment models can account for the exchange of metabolites between different organs and tissues, providing a more accurate representation of whole-body metabolism. researchgate.net For example, in the context of positron emission tomography (PET) imaging with radiolabeled choline, two-tissue compartment models and Patlak graphical analysis are used to quantify choline uptake and phosphorylation rates in tumors. researchgate.net
Future theoretical work will likely involve integrating kinetic models with multi-omics data to create comprehensive, predictive models of choline metabolism. These models could simulate the effects of genetic variations or therapeutic interventions on metabolic fluxes, accelerating research and drug development. mdpi.com By refining these models, researchers can extract more robust and quantitative information from this compound tracer studies, leading to a deeper understanding of its dynamic role in health and disease.
Deeper Understanding of Kinetic Isotope Effects in Complex Biological Systems
The substitution of an atom with a heavier isotope can subtly alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). In the case of this compound, the replacement of 13 hydrogen atoms with deuterium (D) results in a significantly heavier molecule. This mass difference can influence the vibrational energy of the C-D bonds compared to C-H bonds, potentially altering the rates of enzymatic reactions involving the cleavage of these bonds. While often small, KIEs can provide profound insights into enzyme mechanisms and reaction rate-limiting steps.
A primary challenge in studying choline metabolism with this compound is to accurately measure and interpret these KIEs within the complexity of a living system. In isolated enzyme assays, KIEs can be precisely determined. However, within a cell, the observed isotopic fractionation is a composite result of multiple sequential and parallel reactions, transport processes, and metabolic branching points. Disentangling the intrinsic KIE of a single enzymatic step from the network-level effects is a significant hurdle. For example, the oxidation of choline to betaine (B1666868), catalyzed by choline dehydrogenase and betaine aldehyde dehydrogenase, involves the breaking of C-H bonds. Using this compound could theoretically slow this conversion, but the observable effect in a cell will be modulated by the fluxes through all interconnected pathways.
Future research directions will focus on developing more sophisticated experimental designs and computational models to deconvolve these complex effects. One promising approach is the use of dual-labeled substrates or the simultaneous administration of different isotopologues (e.g., a mix of D9-choline and D4-choline) to create more constraints for kinetic models. This allows for a more rigorous analysis of flux and KIEs simultaneously.
The table below summarizes key enzymatic steps in choline metabolism where KIEs could potentially be observed using deuterated choline tracers and the associated research challenges.
| Enzymatic Step | Potential KIE Observation | Research Challenge | Significance of Understanding KIE |
| Choline Oxidation | Slower conversion of deuterated choline to betaine aldehyde, affecting betaine synthesis. | Differentiating the KIE of choline dehydrogenase from overall pathway flux and substrate transport limitations. | Elucidating the rate-limiting steps in the choline oxidation pathway, which is crucial for providing methyl groups for homocysteine remethylation. |
| Phosphatidylcholine (PC) Catabolism | Altered rates of PC hydrolysis by various phospholipases (e.g., PLA2, PLC, PLD) if C-H bond cleavage is involved in the transition state. | The complexity of the PC remodeling cycle (Lands cycle) and the large number of participating enzymes make isolating a single KIE difficult. | Understanding the dynamics of membrane turnover and the generation of lipid second messengers. |
| Acetylcholine (B1216132) Synthesis | Potential for a KIE in the reaction catalyzed by choline acetyltransferase (ChAT), though this is less likely as it does not directly involve C-H bond cleavage on the choline backbone. | The rapid turnover and compartmentalization of acetylcholine in neuronal synapses make precise isotopic measurements challenging. | Refining models of cholinergic neurotransmission. |
Ultimately, a deeper understanding of KIEs in the context of this compound metabolism will not only refine our quantitative flux maps but also provide a more granular view of the enzymatic mechanisms that govern choline homeostasis. This knowledge is fundamental to understanding how these mechanisms are perturbed in disease and how they might be targeted therapeutically.
Future Prospects for Advancing Fundamental Biochemical Understanding
The application of this compound extends beyond quantifying known metabolic pathways; it holds significant potential for fundamental biochemical discovery. By providing a high-resolution tool to trace the flow of choline molecules through cellular networks, it enables researchers to challenge existing models and uncover previously uncharacterized aspects of metabolism.
Potential for Unveiling Novel Metabolic Intermediates or Uncharacterized Pathways
A key prospect in using this compound is its utility in non-targeted metabolomics approaches. frontiersin.org In a typical non-targeted experiment, all detectable metabolites in a biological sample are measured simultaneously. When a system is supplied with this compound, any metabolite that incorporates the deuterium label can be readily identified by its characteristic mass shift. This approach is not limited by our current knowledge of choline biochemistry and can therefore lead to the discovery of entirely new metabolic products.
For example, if a deuterium-labeled molecular feature appears in mass spectrometry data that does not match any known choline metabolite, it signals the presence of a novel intermediate or the existence of an uncharacterized biochemical pathway. Researchers can then use techniques like high-resolution mass spectrometry and tandem MS (MS/MS) to elucidate the chemical structure of this unknown compound. Subsequent experiments could then focus on identifying the enzyme or series of enzymes responsible for its formation. This discovery-driven approach has the potential to add new nodes and edges to the established map of choline metabolism.
Recent studies using other labeled tracers have successfully demonstrated this principle. For instance, non-targeted stable isotope tracing has revealed unexpected metabolic flux changes and pointed to novel metabolic reactions in various biological contexts. frontiersin.org Applying this paradigm with this compound could resolve long-standing questions about choline's diverse biological roles and may uncover new functions, for example, in lipid signaling or epigenetic regulation through its downstream metabolites.
Refinement and Expansion of Existing Choline-Related Biochemical Models and Theories
Beyond discovering new pathways, this compound is a critical tool for refining and expanding our quantitative understanding of existing biochemical models. Current models of choline metabolism, while robust, often rely on parameters and assumptions derived from a variety of experimental systems and conditions. Isotope tracing studies provide direct, system-specific data that can be used to validate, challenge, and ultimately improve these models.
For instance, the regulation of the balance between the three major fates of choline—phosphorylation (CDP-choline pathway), oxidation (betaine pathway), and acetylation (acetylcholine synthesis)—is a complex interplay of substrate availability, enzyme kinetics, and allosteric regulation. By using this compound, researchers can precisely quantify the flux partitioning at this critical branch point under various conditions. This data can be used to refine kinetic models of the enzymes involved, such as choline kinase and choline dehydrogenase, leading to more accurate predictions of how the network will respond to perturbations.
Furthermore, studies using deuterium-labeled choline have already provided insights into the differential assimilation and processing of various forms of dietary choline. nih.gov Extending this work with this compound in diverse cellular and animal models will allow for the construction of more comprehensive, multi-compartment models that describe choline trafficking, storage, and metabolism across different tissues and organs. This will enhance our understanding of whole-body choline homeostasis and its importance in health and diseases like non-alcoholic fatty liver disease (NAFLD) and neurodegenerative disorders. nih.gov The precise, quantitative data derived from this compound tracing is essential for building the next generation of predictive, multi-scale models of choline metabolism.
Q & A
Q. How does the isotopic purity of Choline-D13 chloride impact experimental reproducibility in metabolic tracer studies?
this compound with >98% isotopic purity (e.g., HY-B1337S3, HY-B1337S4) is critical for minimizing signal interference in mass spectrometry (MS) or nuclear magnetic resonance (NMR) analyses. For reproducible results, researchers must verify purity via high-resolution MS or quantitative NMR before use. Batch-to-batch variability in deuterium labeling (e.g., N,N,N-trimethyl-D9 vs. 1,1,2,2-D4 positions) should be documented to account for potential isotopic effects .
Q. What experimental protocols are recommended for synthesizing this compound to ensure structural fidelity?
Synthesis typically involves deuterium exchange reactions using deuterated reagents (e.g., D2O or CD3I) under controlled conditions. Key steps include:
- Purification : Column chromatography or recrystallization to remove non-deuterated byproducts.
- Characterization : Confirm deuteration sites via ¹H/²H NMR and molecular weight via high-resolution MS (e.g., m/z 152.70 for C5HClD13NO) .
- Validation : Cross-reference with CAS 352438-97-2 specifications to ensure compliance with published structural data .
Q. How should this compound be integrated into in vitro assays studying acetylcholine synthesis?
As a deuterated analog of choline, this compound serves as a substrate for choline acetyltransferase (ChAT). Experimental design should:
- Optimize concentrations : Use kinetic assays to determine and for ChAT, comparing deuterated vs. non-deuterated choline to quantify isotopic effects.
- Control for solvent interactions : Avoid deuterium exchange in aqueous buffers by using deuterium-depleted water .
Advanced Research Questions
Q. How can researchers resolve contradictions in tracer data when this compound is used in complex biological systems (e.g., brain slices or in vivo models)?
Discrepancies often arise from compartmentalized metabolism or isotopic dilution. Mitigation strategies include:
- Spatiotemporal tracking : Combine this compound with microdialysis and LC-MS/MS to monitor regional uptake and conversion to acetylcholine-D13.
- Isotopomer analysis : Use computational tools (e.g., IsoCor) to correct for natural abundance isotopes and quantify fractional contributions of deuterated metabolites .
Q. What methodological considerations are critical for pairing this compound with advanced imaging techniques (e.g., DESI-MS or MALDI-TOF) in neurochemical mapping?
- Matrix compatibility : Ensure imaging matrices (e.g., DHB for MALDI) do not induce deuterium exchange with this compound.
- Spatial resolution : Optimize laser settings or solvent gradients to prevent delocalization of deuterated analytes.
- Quantitative calibration : Use internal standards (e.g., Choline-D4 chloride) to normalize signal intensities across tissue sections .
Q. How can isotopic effects of this compound confound kinetic parameters in enzyme assays, and how should these be addressed?
Deuterium’s higher mass and lower zero-point energy may reduce reaction rates (kinetic isotope effects, KIE). To adjust:
- Measure KIE experimentally : Compare for ChAT using Choline-D13 vs. non-deuterated choline.
- Computational modeling : Apply density functional theory (DFT) to predict deuteration impacts on transition-state energetics .
Methodological Best Practices
Q. What validation steps are essential when using this compound in longitudinal studies of cholinergic neurotransmission?
Q. How should researchers design controls to distinguish this compound-specific signals from endogenous choline in high-background environments (e.g., plasma or cerebrospinal fluid)?
- Blank subtraction : Analyze samples spiked with non-deuterated choline to identify background peaks.
- Isotope dilution : Spike known quantities of this compound into pre-characterized biological matrices to establish detection limits .
Data Presentation and Reproducibility
Q. What metadata must be reported to ensure reproducibility in studies using this compound?
- Synthetic details : Supplier, CAS RN (e.g., 352438-97-2), deuteration positions, and purity.
- Analytical parameters : MS/MS transitions, NMR acquisition settings, and chromatographic conditions.
- Statistical thresholds : Signal-to-noise ratios for peak integration and criteria for excluding outliers .
Q. How can researchers leverage open-access databases to enhance the interpretability of this compound datasets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
